1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

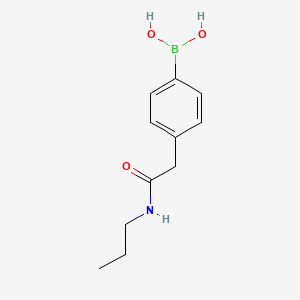

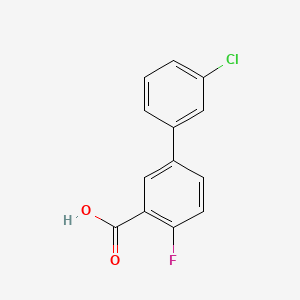

“1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1346674-10-9 . It has a molecular weight of 229.28 . The compound is typically stored in a dry environment at 2-8°C . It appears as a colorless to yellow liquid or semi-solid or solid .

Synthesis Analysis

The synthesis of “1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” involves multiple steps . The process includes the use of diisobutylaluminium hydride in dichloromethane under an inert atmosphere . Other steps involve the use of benzene under reflux conditions, triethylamine in tetrahydrofuran, and hydrogen in ethanol . The exact yield and reaction conditions vary depending on the specific synthesis process .Molecular Structure Analysis

The InChI code for “1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” is 1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The compound can be readily functionalized via enolization at the 3-position in the presence of LDA . This allows for further reactions and the synthesis of more complex molecules.Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid or semi-solid or solid . It is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Organic Synthesis

“Ethyl 1-BOC-azetidine-3-carboxylate” is used as a starting material in organic synthesis . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .

Pharmaceuticals

This compound is also used as an intermediate in pharmaceuticals . It appears in bioactive molecules and natural products . Some known examples of azetidine-containing drugs are azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .

[2+2] Cycloaddition Reactions

Recent advances in the chemistry of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis . This provides a highly attractive entry to bond functionalization .

Applications of Metalated Azetidines

Metalated azetidines have found applications in the synthesis of various organic compounds . The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions .

C(sp3)–H Functionalization

Azetidines have been used in practical C(sp3)–H functionalization . This is a type of reaction that involves the transformation of a carbon-hydrogen bond into a carbon-X bond (X = any atom), which is a key process in the synthesis of complex organic molecules .

Facile Opening with Carbon Nucleophiles

Azetidines have shown remarkable reactivity in facile opening with carbon nucleophiles . This reaction is useful in the synthesis of a variety of organic compounds .

Polymer Synthesis

Azetidines have found application in polymer synthesis . The unique reactivity of azetidines can be utilized in the creation of novel polymer structures .

Catalytic Processes

Azetidines have shown potential in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . These are important reactions in the field of organic chemistry .

Safety and Hazards

The compound is classified as an irritant . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

Azetidines, the core structure of this compound, are known to be important in organic synthesis and medicinal chemistry . They are often used as motifs in drug discovery .

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain . This strain can be triggered under appropriate reaction conditions to interact with its targets .

Biochemical Pathways

Azetidines have been used in various chemical reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, and facile opening with carbon nucleophiles .

Result of Action

Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates .

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-ethyl azetidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAKQSWJCMKEGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704384 |

Source

|

| Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346674-10-9 |

Source

|

| Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B581077.png)

![5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine](/img/structure/B581082.png)

![tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B581083.png)